5-Bromo-4-fluoro-2-(propan-2-yloxy)aniline
Description
5-Bromo-4-fluoro-2-(propan-2-yloxy)aniline (C₉H₁₀BrFNO) is a substituted aniline derivative featuring bromo (Br) and fluoro (F) substituents at positions 5 and 4, respectively, and an isopropoxy group (propan-2-yloxy) at position 2. The isopropoxy group introduces steric bulk and electron-donating effects, influencing reactivity and intermolecular interactions.
Properties
Molecular Formula |
C9H11BrFNO |
|---|---|
Molecular Weight |
248.09 g/mol |
IUPAC Name |
5-bromo-4-fluoro-2-propan-2-yloxyaniline |
InChI |
InChI=1S/C9H11BrFNO/c1-5(2)13-9-4-7(11)6(10)3-8(9)12/h3-5H,12H2,1-2H3 |
InChI Key |
ZTSDKBQOZDIBNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1N)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Bromo-4-fluoro-2-(propan-2-yloxy)aniline can be achieved through various methods, including the Suzuki-Miyaura coupling reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions typically include a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like bromine and fluorine.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the aniline ring.
Coupling Reactions: As mentioned, Suzuki-Miyaura coupling is a common reaction involving this compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.
Oxidation Products: Nitro compounds or quinones.
Reduction Products: Amines or other reduced forms of the aniline ring.
Scientific Research Applications
Chemistry:
In chemistry, 5-Bromo-4-fluoro-2-(propan-2-yloxy)aniline is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its unique structural features. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry:
In the industrial sector, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups make it suitable for various applications in material science and polymer chemistry.
Mechanism of Action
The mechanism of action of 5-Bromo-4-fluoro-2-(propan-2-yloxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity. The isopropoxy group may also play a role in modulating its activity by affecting the compound’s overall conformation and electronic properties.
Comparison with Similar Compounds
Structural and Electronic Effects
- Substituent Position: The placement of bromo and fluoro groups significantly alters electronic effects.
- Electron-Withdrawing vs. Electron-Donating Groups: Bromo and fluoro substituents are electron-withdrawing, deactivating the aromatic ring. However, the isopropoxy group (electron-donating via oxygen) counterbalances this effect, directing electrophiles to specific positions (e.g., para to the amino group) .
- Steric Effects : The isopropoxy group in the target compound introduces steric bulk, which may hinder crystallization or intermolecular interactions compared to smaller substituents like methyl or morpholine .
Biological Activity
5-Bromo-4-fluoro-2-(propan-2-yloxy)aniline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structure-activity relationships, and biological evaluations, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of 5-Bromo-4-fluoro-2-(propan-2-yloxy)aniline can be represented as follows:
This compound features a bromine atom at the 5-position and a fluorine atom at the 4-position of the aniline ring, alongside a propan-2-yloxy substituent. The presence of these halogen atoms enhances its lipophilicity and potential interactions with biological targets.
Synthesis
The synthesis of 5-Bromo-4-fluoro-2-(propan-2-yloxy)aniline typically involves electrophilic aromatic substitution reactions followed by nucleophilic substitutions. The general synthetic route includes:
- Formation of the Aniline Derivative : Starting from 4-fluoroaniline, bromination is performed to introduce the bromine substituent.
- Etherification : The resulting aniline is then reacted with isopropanol to form the propan-2-yloxy group.
The biological activity of 5-Bromo-4-fluoro-2-(propan-2-yloxy)aniline is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. It has been investigated for its potential roles in:
- Anticancer Activity : Research indicates that compounds similar to 5-Bromo-4-fluoro-2-(propan-2-yloxy)aniline can inhibit tumor growth by modulating signaling pathways involved in cell proliferation and apoptosis. For instance, derivatives have shown effectiveness against certain cancer cell lines by acting as SIRT6 activators, which play a role in tumor suppression .
- Antiviral Properties : Compounds in this class have been evaluated for their inhibitory effects on viral proteases, suggesting potential use in antiviral therapies. Preliminary studies show promising IC50 values indicating effective inhibition against specific viral targets .
Case Studies
- Anticancer Studies : A study demonstrated that a related compound, 5-Bromo-4-fluoroaniline derivatives, exhibited significant activity against human hepatocellular carcinoma cells by enhancing SIRT6 deacetylase activity . This illustrates the compound's potential as a therapeutic agent in cancer treatment.
- Antiviral Activity : In vitro assays have shown that structurally similar compounds can act as potent inhibitors of Zika virus protease, with IC50 values ranging from 0.39 μM to 3.14 μM depending on the substituents used . This highlights the importance of structural modifications in enhancing biological activity.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of 5-Bromo-4-fluoro-2-(propan-2-yloxy)aniline. Key findings include:
| Substituent | Effect on Activity | IC50 (μM) |
|---|---|---|
| Bromine | Enhances lipophilicity and enzyme binding | Varies |
| Fluorine | Increases metabolic stability | Varies |
| Propan-2-yloxy | Improves solubility and bioavailability | Varies |
These modifications can significantly impact the compound's potency and selectivity towards specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
